2-NP-Ahd-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-OTQLJULOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016783 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-86-9 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-NP-Ahd-13C3 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-NP-Ahd-13C3, a critical internal standard used in the quantitative analysis of nitrofuran antibiotic residues. Below, we delve into its chemical identity, structure, and its pivotal role in ensuring food safety and supporting drug metabolism studies.

Introduction: The Role of this compound in Residue Analysis

This compound is the stable isotope-labeled (SIL) analogue of 2-NP-AHD.[1] It is not a therapeutic agent but a high-purity analytical standard indispensable for sensitive and accurate quantification in mass spectrometry-based methods. Its primary application is as an internal standard for the detection of 1-aminohydantoin (AHD), a principal metabolite of the banned nitrofuran antibiotic, nitrofurantoin.[2]

Due to concerns over their carcinogenicity, nitrofuran antibiotics are prohibited for use in food-producing animals in many jurisdictions, including the European Union.[3] Parent nitrofuran drugs metabolize very rapidly.[2] Consequently, regulatory monitoring focuses on detecting their stable, tissue-bound metabolites. AHD is one such metabolite. To enable detection by common analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde to form the more stable and readily ionizable molecule, 2-NP-AHD (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione).[2][3]

By introducing a known quantity of this compound into a sample at the beginning of the analytical workflow, researchers can correct for analyte loss during sample preparation and variations in instrument response, a crucial step for achieving accurate and reproducible quantification.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to 2-NP-AHD, except for the incorporation of three Carbon-13 isotopes into the imidazolidinedione ring.[1][4] This mass difference allows a mass spectrometer to distinguish the internal standard from the native analyte, while ensuring their chemical and physical behaviors (e.g., extraction efficiency, chromatographic retention time) are virtually identical.

The IUPAC name for the labeled compound is 1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione.[1]

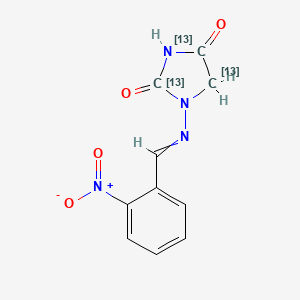

Chemical Structure of this compound:

Caption: Structure of 2-NP-AHD with *C indicating 13C labeling positions in this compound.

Quantitative Data Summary

The table below summarizes the key quantitative properties of this compound and its non-labeled analogue for easy comparison.

| Property | This compound (Isotope Labeled) | 2-NP-AHD (Non-labeled) | Reference(s) |

| CAS Number | 1007476-86-9 | 623145-57-3 | [1][5],[2][3][6][7] |

| Molecular Formula | C₇[¹³C]₃H₈N₄O₄ | C₁₀H₈N₄O₄ | [1][8][9][10] |

| Molecular Weight | ~251.17 g/mol | ~248.19 g/mol | [1][4][8][9] |

| Appearance | White Crystalline Solid | Solid | [4],[2] |

| Purity | Analytical Standard Grade | ≥95% | [4],[2] |

| Solubility | Soluble in DMSO (Slightly) | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [1],[2] |

| Storage Temp. | 2-8°C or -20°C (under inert atmosphere) | Ambient or refrigerated | [1][5][10] |

Experimental Protocols and Workflow

This compound is used in analytical workflows that involve sample extraction, chemical derivatization, and instrumental analysis. The most common application is the quantification of nitrofuran metabolites in complex food matrices like honey, shrimp, and other animal-derived products.[2][7][9]

Typical Analytical Workflow

The diagram below illustrates a standard workflow for the analysis of the nitrofuran metabolite AHD from a honey sample, utilizing this compound as the internal standard.

Caption: Standard workflow for nitrofuran metabolite (AHD) analysis using an internal standard.

Representative Experimental Protocol: AHD in Honey

This protocol is a representative example based on established methodologies for the determination of AHD in honey.[1][3][6]

1. Materials and Reagents:

-

Honey sample

-

This compound internal standard solution (in a suitable solvent like DMSO)

-

Hydrochloric acid (HCl), 0.1 M

-

2-nitrobenzaldehyde (in DMSO), 50 mM

-

Potassium phosphate buffer (K₂HPO₄), 1 M

-

Ethyl acetate (LC-MS grade)

-

Methanol and Water (LC-MS grade) for mobile phase

-

Centrifuge tubes (15 mL or 50 mL)

-

Vortex mixer, centrifuge, nitrogen evaporator, ultrasonic bath

2. Sample Preparation and Derivatization:

-

Weigh 1.0 g (± 0.05 g) of a homogenized honey sample into a 15 mL centrifuge tube.

-

Add a precise volume of the this compound internal standard solution to achieve a final concentration relevant to the expected analyte levels (e.g., 1-5 µg/kg).

-

Add 3.0 mL of 0.1 M HCl to the tube.

-

Add 0.3 mL of 50 mM 2-nitrobenzaldehyde solution.

-

Vortex the mixture thoroughly for 1-2 minutes until the honey is fully dissolved.

-

Incubate the sample, typically for 16 hours (overnight) at 37°C, to allow for complete derivatization of AHD to 2-NP-AHD.[3]

3. Extraction (Liquid-Liquid Extraction):

-

After incubation, cool the sample to room temperature.

-

Neutralize the mixture by adding 0.6 mL of 1 M K₂HPO₄ solution to adjust the pH to approximately 7.

-

Add 10 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to extract the derivatized analytes into the organic layer.

-

Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[3]

4. Final Extract Preparation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dry residue in 1.0 mL of a suitable solvent, such as a Methanol:Water (5:95 v/v) mixture.[3]

-

Vortex briefly and transfer the final extract to an autosampler vial for analysis.

5. LC-MS/MS Analysis:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: A gradient of 1 mM ammonium acetate in water (A) and Methanol (B) is typical.[3]

-

Injection Volume: 10 µL.[3]

-

Ionization: Positive ion electrospray (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-NP-AHD and the heavier this compound.

Conclusion

This compound is an essential tool for analytical chemists in regulatory, research, and quality control laboratories. Its use as a stable isotope-labeled internal standard provides the necessary precision and accuracy for quantifying residues of the banned antibiotic nitrofurantoin in complex matrices. The robust workflows and protocols developed around this standard enable the reliable enforcement of food safety regulations and support critical research in drug metabolism and toxicology.

References

- 1. lcms.cz [lcms.cz]

- 2. waters.com [waters.com]

- 3. sciex.com [sciex.com]

- 4. media.sciltp.com [media.sciltp.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QuEChERS: About the method [quechers.eu]

- 9. 2-NP-AHD VETRANAL , analytical standard 623145-57-3 [sigmaaldrich.com]

- 10. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-NP-Ahd-13C3

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for accurate quantification in bioanalytical studies. 2-NP-Ahd-13C3, a stable isotope-labeled derivative of a nitrofuran metabolite, serves as an essential internal standard for monitoring the illegal use of nitrofuran antibiotics. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and the analytical methods used to determine its isotopic purity.

Synthetic Strategy Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the 2-Nitrophenyl (2-NP) Moiety: Preparation of a suitable 2-nitrophenyl precursor, such as 2-nitrobenzaldehyde. This can be achieved from 2-amino-4-nitrophenol, which is synthesized via the selective reduction of 2,4-dinitrophenol.

-

Synthesis of the 13C3-Labeled AHD Moiety: Construction of the 1-amino-2,4-imidazolidinedione (1-aminohydantoin) ring structure incorporating three carbon-13 atoms. This is the key step for isotopic labeling.

-

Coupling and Final Product Formation: Condensation of the 2-nitrophenyl precursor with the 13C3-labeled 1-aminohydantoin to yield the final product, this compound.

The following diagram illustrates the proposed overall synthetic workflow.

Experimental Protocols

Synthesis of 2-Amino-4-nitrophenol

A common method for the preparation of 2-amino-4-nitrophenol is the selective reduction of 2,4-dinitrophenol.[1][2][3][4]

Materials:

-

2,4-Dinitrophenol

-

Sodium sulfide (60% fused)

-

Ammonium chloride

-

Concentrated aqueous ammonia (28%)

-

Glacial acetic acid

-

Activated carbon (Norit)

-

Water

Procedure:

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g of 2,4-dinitrophenol in 2.5 L of water.

-

Add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia. Heat the mixture to 85°C.

-

Allow the mixture to cool to 70°C.

-

Add 700 g of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.

-

After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

-

Filter the hot reaction mixture.

-

Cool the filtrate overnight to allow for crystallization.

-

Collect the crystals by filtration and dissolve them in 1.5 L of boiling water.

-

Acidify the solution with glacial acetic acid.

-

Add 10 g of activated carbon, heat, and filter the hot solution.

-

Cool the filtrate to 20°C to obtain brown crystals of 2-amino-4-nitrophenol.

-

Dry the crystals in an oven at 65°C or in a vacuum desiccator.

This precursor can then be converted to a suitable derivative, such as 2-nitrobenzaldehyde, for the subsequent coupling reaction using standard organic synthesis techniques.

Proposed Synthesis of 1-Amino-2,4-imidazolidinedione-13C3 (AHD-13C3)

The synthesis of the 13C3-labeled hydantoin ring is a critical step. A plausible approach involves the use of 13C-labeled glycine as a starting material.

Materials:

-

Glycine-(1,2-13C2, 15N) (as a starting point for labeled nitrogen and two carbons)

-

13C-labeled potassium cyanate (K13CNO)

-

Hydrochloric acid

-

Hydrazine hydrate

Procedure (Hypothetical):

-

Formation of 13C3-labeled N-carbamoylglycine: React Glycine-(1,2-13C2, 15N) with 13C-labeled potassium cyanate in an aqueous solution.

-

Cyclization to 13C3-labeled hydantoin: Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming 2,4-imidazolidinedione with 13C labels at positions 2, 4, and 5.

-

N-Amination: React the 13C3-labeled hydantoin with hydrazine hydrate under appropriate conditions to introduce the amino group at the N-1 position, yielding 1-amino-2,4-imidazolidinedione-13C3. This step is based on general methods for N-amination of heterocyclic compounds.

Coupling of 2-Nitrobenzaldehyde with AHD-13C3

The final step involves a condensation reaction to form the imine linkage.

Materials:

-

2-Nitrobenzaldehyde

-

1-Amino-2,4-imidazolidinedione-13C3 (AHD-13C3)

-

Ethanol or another suitable solvent

-

Acid catalyst (e.g., a few drops of acetic acid)

Procedure:

-

Dissolve equimolar amounts of 2-nitrobenzaldehyde and AHD-13C3 in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Isotopic Purity and Data Presentation

The determination of isotopic purity is paramount for an internal standard. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[5]

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to determine the mass-to-charge ratio of the synthesized compound, allowing for the quantification of the incorporation of 13C atoms. High-resolution mass spectrometry can distinguish between the labeled and unlabeled species.[1][6][7]

The general workflow for this analysis is as follows:

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions reported in the literature.

Table 1: Synthesis Yields

| Reaction Step | Product | Typical Yield (%) |

| Selective Reduction | 2-Amino-4-nitrophenol | 85-95[4] |

| Hydantoin Synthesis | 1-Amino-2,4-imidazolidinedione-13C3 | 60-80 (estimated) |

| Condensation | This compound | 70-90 (estimated) |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % 13C |

| Molecular Formula | - | (13C)3C7H8N4O4 |

| Molecular Weight | - | ~251.17 g/mol |

High isotopic enrichment, typically exceeding 99%, is crucial to minimize interference from naturally occurring isotopes and ensure accurate quantification in analytical applications.[]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 5. Hydantoin synthesis [organic-chemistry.org]

- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the fundamental principles and practical application of stable isotope-labeled (SIL) compounds as internal standards in quantitative mass spectrometry, using the representative example of an analyte "2-NP-Ahd" and its corresponding internal standard, "2-NP-Ahd-¹³C₃".

Introduction to Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex biological matrices, achieving high accuracy and precision is paramount. Various steps in the analytical workflow, from sample preparation to instrumental analysis, are susceptible to variability that can significantly impact the final result. Internal standards are essential tools used to correct for this variability. An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but can be distinguished from it by the detector.

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative analysis using mass spectrometry.[1][2] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they experience similar effects during analysis.

The Mechanism of Action of 2-NP-Ahd-¹³C₃ as an Internal Standard

The core principle behind using 2-NP-Ahd-¹³C₃ as an internal standard is to provide a reference point that mirrors the analytical behavior of the target analyte, 2-NP-Ahd. By adding a known amount of 2-NP-Ahd-¹³C₃ to every sample, calibrator, and quality control sample at the beginning of the workflow, any losses or variations encountered by the analyte will be proportionally matched by the internal standard.

The mechanism of action can be broken down into three key areas of correction:

-

Correction for Sample Preparation Variability: During extraction, precipitation, and other sample clean-up steps, it is challenging to achieve 100% recovery of the analyte. The recovery rate can also vary between samples. Since 2-NP-Ahd-¹³C₃ has the same chemical structure as 2-NP-Ahd, it will have a nearly identical extraction efficiency. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute recovery of both varies.

-

Correction for Chromatographic Variations: In liquid chromatography-mass spectrometry (LC-MS), retention times can shift slightly between injections. Because 2-NP-Ahd-¹³C₃ is chemically identical to 2-NP-Ahd, it co-elutes with the analyte. This ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects.

-

Correction for Matrix Effects in the Mass Spectrometer: The presence of other co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3] This can lead to inaccurate quantification. As the SIL internal standard co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement.[2] This allows for reliable correction, as the ratio of the analyte signal to the internal standard signal remains unaffected by the matrix.

Quantitative Data and Experimental Protocols

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of 2-NP-Ahd using 2-NP-Ahd-¹³C₃ as an internal standard.

| Parameter | 2-NP-Ahd (Analyte) | 2-NP-Ahd-¹³C₃ (Internal Standard) | Rationale |

| Chemical Formula | CₓHᵧNₐOₑ | ¹³C₃Cₓ₋₃HᵧNₐOₑ | Identical elemental composition except for isotopic label. |

| Monoisotopic Mass | M | M + 3.009 | The mass difference allows for distinct detection by the mass spectrometer. |

| Concentration Added | Variable (endogenous) | Fixed and known concentration | A known amount of internal standard is spiked into every sample. |

| Response Ratio | Peak Area (Analyte) / Peak Area (IS) | - | This ratio is used for quantification and corrects for variability. |

Experimental Protocol: A Generalized Workflow

The following protocol outlines the key steps for using 2-NP-Ahd-¹³C₃ as an internal standard in a typical LC-MS/MS analysis.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of 2-NP-Ahd-¹³C₃ at a known concentration (e.g., 1 mg/mL).

-

Create a working internal standard spiking solution by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

-

Prepare calibration curve standards by spiking known concentrations of 2-NP-Ahd into a blank matrix (e.g., plasma, urine).

-

For each unknown sample, calibrator, and quality control sample, add a precise volume of the working internal standard spiking solution at the very beginning of the sample preparation process.

-

-

Sample Preparation (e.g., Protein Precipitation):

-

To 100 µL of sample (already containing the internal standard), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column).

-

Use a gradient elution program to separate the analyte and internal standard from other matrix components.

-

Set up the tandem mass spectrometer to monitor for specific precursor-to-product ion transitions for both 2-NP-Ahd and 2-NP-Ahd-¹³C₃ (Multiple Reaction Monitoring or MRM mode).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

-

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Relationship of Correction

References

The Pivotal Role of 2-NP-Ahd-13C3 in the Accurate Quantification of Nitrofuran Metabolite AHD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-NP-Ahd-13C3 as an internal standard in the sensitive and reliable analysis of the nitrofuran metabolite, 1-aminohydantoin (AHD). The use of nitrofuran antibiotics, such as nitrofurantoin, is banned in food-producing animals in many countries due to concerns over their potential carcinogenic effects. Regulatory monitoring, therefore, focuses on the detection of their tissue-bound metabolites, which persist for extended periods. Accurate quantification of these metabolites is paramount for ensuring food safety.

Introduction to Nitrofuran Metabolite Analysis and the Need for Isotopic Internal Standards

Nitrofurans are rapidly metabolized in animals, and the parent compounds are seldom detected. Instead, their metabolites become covalently bound to tissue proteins and are used as marker residues for monitoring nitrofuran abuse.[1] 1-aminohydantoin (AHD) is the principal metabolite of nitrofurantoin.

The analytical challenge in AHD detection lies in its low molecular weight and the complexity of the biological matrices in which it is found. To achieve the high sensitivity and selectivity required to meet regulatory limits, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[1]

A critical component of accurate quantification by LC-MS/MS is the use of an appropriate internal standard. Isotope-labeled internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte of interest.[2][3] This ensures that they behave similarly during sample preparation, extraction, and ionization, effectively compensating for matrix effects and variations in instrument response.[2] this compound is the stable isotope-labeled (SIL) analogue of the derivatized form of AHD and serves as an ideal internal standard for its quantification.

The Analytical Workflow: From Sample to Signal

The analysis of AHD in biological matrices is a multi-step process that requires careful optimization to ensure the release of the protein-bound metabolite and its subsequent derivatization for enhanced detection. The use of AHD-13C3 as an internal standard is integrated at the beginning of this workflow to account for any losses or variations throughout the procedure.

The overall analytical workflow can be visualized as follows:

Quantitative Data Presentation

The use of this compound as an internal standard in conjunction with LC-MS/MS allows for the development of robust and reliable quantitative methods for AHD in various food matrices. The following tables summarize key performance characteristics from several validated methods.

Table 1: Recovery Rates for AHD Analysis using Isotopic Internal Standards

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |

| Soft-Shell Turtle Powder | 0.5 - 10.0 | 82.2 - 108.1 | [4] |

| Aquatic Products | Not Specified | 88 - 112 | [5] |

| Shrimp | 1, 5, 10 | 82.3 - 112.7 | |

| Meat and Pet Food | 10 | 87 - 110 | [6] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AHD Analysis

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Aquatic Products | 0.5 | 1.5 | [5] |

| Meat and Pet Food | 10 | - | [6] |

| Fish | - | < 0.05 (as µg/L) | [1] |

| Soft-Shell Turtle Powder | CCα: 0.13-0.21 | CCβ: 0.21-0.35 | [4] |

| Shrimp and Fish | CCα: 0.32-0.36 | - | [7] |

Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by the European Union for the analysis of veterinary drug residues.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the analysis of AHD using this compound.

Sample Preparation and Hydrolysis

This protocol is a composite based on common practices described in the literature.[4][5][8][9]

Materials:

-

Homogenized tissue or food sample

-

AHD-13C3 internal standard solution

-

Hydrochloric acid (HCl), e.g., 0.125 M or 0.2 M

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of AHD-13C3 internal standard solution.

-

Add 10 mL of HCl solution to the tube.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Proceed to the derivatization step.

Derivatization with 2-Nitrobenzaldehyde (2-NBA)

The derivatization step is crucial for improving the chromatographic and mass spectrometric properties of AHD.[1]

Materials:

-

2-Nitrobenzaldehyde (2-NBA) solution (e.g., 0.05 M in DMSO or 10 mg/mL in methanol)

-

Water bath with shaking capability

Procedure:

-

To the sample mixture from the hydrolysis step, add 200-240 µL of the 2-NBA solution.

-

Securely cap the centrifuge tubes and vortex for 30 seconds.

-

Place the tubes in a shaking water bath and incubate overnight (approximately 16 hours) at 37°C.[8][9]

Extraction and Clean-up

This protocol outlines a common liquid-liquid extraction procedure.[4][8][9]

Materials:

-

Dipotassium hydrogen phosphate (K2HPO4) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution for pH adjustment

-

Ethyl acetate

-

Hexane (optional, for defatting)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

After incubation, cool the samples to room temperature.

-

Add 1 mL of K2HPO4 solution and adjust the pH to approximately 7.0 ± 0.5 with NaOH solution.

-

Add 8-10 mL of ethyl acetate, vortex vigorously for 30-60 seconds, and centrifuge to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another portion of ethyl acetate for improved recovery.

-

(Optional) For fatty matrices, a hexane wash can be performed before the ethyl acetate extraction to remove lipids.

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable solvent, typically a mixture of methanol and water, for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The specific parameters for UPLC-MS/MS analysis will vary depending on the instrumentation used. The following provides a general set of conditions.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with a similar modifier.

-

Gradient: A gradient elution is typically employed to separate the analyte from matrix components.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 30 - 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-NP-AHD and this compound. The exact m/z values will depend on the derivatized molecule.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Logical Relationships in the Analytical Process

The entire process of AHD analysis using an isotopic internal standard is a series of dependent steps, each critical for the final result. The logical flow ensures the efficient and accurate measurement of the target analyte.

Conclusion

The use of the 13C-labeled internal standard, this compound, is indispensable for the accurate and reliable quantification of the nitrofuran metabolite AHD in complex biological matrices. By mimicking the behavior of the native analyte throughout the analytical process, it effectively mitigates matrix effects and compensates for procedural losses, leading to high-quality data that can meet stringent regulatory requirements. The detailed methodologies and performance data presented in this guide underscore the robustness of this approach for routine monitoring and food safety applications.

References

- 1. pepolska.pl [pepolska.pl]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vliz.be [vliz.be]

- 9. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

A Guide to Stable Isotope Dilution Analysis with ¹³C Labels: Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Stable isotope dilution (SID) analysis, particularly with the use of carbon-13 (¹³C) labeled internal standards, has become an indispensable tool in modern research and drug development. This technique offers unparalleled accuracy and precision for the quantification of molecules in complex biological matrices. By introducing a known quantity of a ¹³C-labeled version of the analyte of interest into a sample, researchers can overcome common analytical challenges such as matrix effects and variations in sample preparation, leading to highly reliable data. This guide provides an in-depth overview of the core principles, experimental workflows, and applications of ¹³C stable isotope dilution analysis.

Core Principles of ¹³C Stable Isotope Dilution

The fundamental principle of stable isotope dilution analysis lies in the addition of a known amount of an isotopically enriched version of the target analyte (the "internal standard") to a sample.[1][2] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes like ¹³C.[3][4] Consequently, the labeled and unlabeled compounds co-elute during chromatographic separation and exhibit identical behavior during sample extraction and ionization in mass spectrometry.[2][5]

The quantification is based on measuring the ratio of the signal intensity of the endogenous analyte to that of the ¹³C-labeled internal standard using a mass spectrometer.[2] Because both the analyte and the internal standard are affected equally by any sample loss during preparation or fluctuations in instrument response, the ratio of their signals remains constant. This allows for highly accurate and precise quantification, correcting for variations that would otherwise introduce significant error.[6]

Key Applications in Research and Drug Development

The robustness of ¹³C stable isotope dilution analysis has led to its widespread adoption in various scientific disciplines, including:

-

Pharmacokinetics and Drug Metabolism: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is a critical component of drug development.[3][] By using ¹³C-labeled drug compounds, researchers can accurately quantify the parent drug and its metabolites in biological fluids and tissues.[]

-

Biomarker Discovery and Validation: The precise quantification of endogenous molecules, such as proteins, lipids, and metabolites, is crucial for identifying and validating biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.[1]

-

Metabolomics and Flux Analysis: Understanding how cells and organisms metabolize nutrients and drugs is fundamental to systems biology and disease research. ¹³C-labeling allows for the tracing of metabolic pathways and the quantification of metabolite turnover rates.[8][9]

-

Clinical Diagnostics: SID-MS methods are increasingly used in clinical laboratories for the accurate measurement of hormones, vitamins, and other clinically relevant analytes.

Experimental Workflow

The general workflow for a ¹³C stable isotope dilution analysis experiment involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of different types of molecules using ¹³C stable isotope dilution.

Protocol 1: Quantification of Heparan Sulfate Disaccharides

This protocol outlines the enzymatic digestion of heparan sulfate (HS) and subsequent analysis of the resulting disaccharides by LC-MS/MS.[5]

-

Enzymatic Digestion:

-

To a sample containing HS polysaccharides, add a cocktail of heparin lyases (I, II, and III).

-

Incubate the mixture to ensure complete depolymerization into disaccharide units.

-

-

Internal Standard Spiking:

-

Add a known amount of ¹³C-labeled HS disaccharide internal standards to the digested sample.

-

-

LC-MS/MS Analysis:

-

Inject the spiked sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

The unlabeled and ¹³C-labeled disaccharides will co-elute from the LC column.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native and labeled analytes.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area ratios of the unlabeled analytes to their corresponding ¹³C-labeled internal standards.[5]

-

Protocol 2: Analysis of Fatty Acids

This protocol describes the preparation and analysis of fatty acids from biological samples.[10]

-

Lipid Extraction:

-

Extract total lipids from the biological sample using a suitable method, such as the Folch extraction with a chloroform:methanol:water mixture.

-

-

Internal Standard Addition:

-

Add a known quantity of a ¹³C-labeled fatty acid internal standard (e.g., ¹³C-labeled C23:0) to the lipid extract.

-

-

Transmethylation:

-

Convert the fatty acids in the extract to fatty acid methyl esters (FAMEs) through transmethylation.

-

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS):

-

Separate the FAMEs using a gas chromatograph.

-

The eluting compounds are combusted to CO₂, and the ¹³C/¹²C ratio is measured by an isotope ratio mass spectrometer.[11]

-

-

Data Analysis:

-

Calculate the concentration of individual fatty acids based on the measured isotope ratios and the amount of internal standard added.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from studies employing ¹³C stable isotope dilution analysis.

Table 1: Comparison of Quantitative ¹³C NMR Techniques for a Lignin Model Compound [12]

| Analytical Technique | Internal Standard | Analyte Signal | Calculated Amount (mmol/g) | Measured Amount (mmol/g) | Accuracy (%) |

| DEPT ¹³C NMR | Pentafluorobenzene | Cα | 0.50 | 0.49 | 98 |

| DEPT ¹³C NMR | Pentafluorobenzene | Cβ | 0.50 | 0.48 | 96 |

| Inverse Gated ¹³C NMR | Pentafluorobenzene | Cα | 0.50 | 0.47 | 94 |

| Inverse Gated ¹³C NMR | Pentafluorobenzene | Cβ | 0.50 | 0.46 | 92 |

Table 2: Quantification of Phenol in a Standard Reference Material (NIST 1584) using GC-MS with Different ¹³C-Labeled Internal Standards [13][14]

| Internal Standard | Certified Value (µg/g) | Measured Value (µg/g) | Uncertainty (µg/g) |

| ¹³C₁-phenol | 10.7 ± 0.4 | 10.6 | 0.3 |

| ¹³C₆-phenol | 10.7 ± 0.4 | 10.5 | 0.5 |

Logical Relationships and Pathways

The core of stable isotope dilution analysis is the relationship between the analyte, the internal standard, and the resulting mass spectrometry signals.

Conclusion

Stable isotope dilution analysis using ¹³C-labeled compounds is a powerful and versatile technique that provides the highest level of accuracy and precision for quantitative analysis in complex matrices. Its ability to mitigate the effects of sample loss and matrix interference makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of this robust analytical methodology in a variety of research and development settings.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. metsol.com [metsol.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Compound Specific Analysis of 2H and 13C in n-Alkanes | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Commercial Availability and Analytical Guidelines for the Isotope-Labeled Standard 2-NP-Ahd-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers for 2-NP-Ahd-13C3, a critical internal standard for the detection of nitrofuran antibiotic residues. Additionally, it outlines detailed experimental protocols for the analysis of the corresponding analyte, 1-aminohydantoin (AHD), in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical procedures for nitrofuran metabolite analysis.

Commercial Suppliers of this compound

This compound, the 13C labeled 2-nitrophenyl derivative of 1-aminohydantoin (AHD), is utilized as an internal standard in analytical testing to quantify residues of the banned nitrofuran antibiotic, nitrofurantoin. Its use is crucial for ensuring food safety and in forensic and toxicological applications.[1][2] Several commercial suppliers offer this stable isotope-labeled compound in various formats.

| Supplier | Product Name/Number | Format | Available Quantities | CAS Number | Additional Information |

| Sigma-Aldrich | This compound VETRANAL®, analytical standard (1007476-86-9) | Neat | Inquire | 1007476-86-9 | Analytical standard grade.[1] |

| CRM LABSTANDARD | 2-NP-AHD 13C3 solution | Acetonitrile Solution | 1.1 mL or 5 mL ampoule (100.00 mg/l or 1000.00 mg/l) | 1007476-86-9 | Certified Reference Material.[3] |

| MedchemExpress | This compound | Solid | Inquire | 1007476-86-9 | For research use only.[2] |

| PDQ Scientific | 13C3-2-NP-AHD (PDQH-679152) | Solid | 10mg | 1007476-86-9 | Stable isotope-labeled compound.[4] |

| Clearsynth | 2-NP-AHD 13C3 (CS-W-00151) | Inquire | Inquire | 1007476-86-9 | Available upon inquiry.[5] |

| ChemicalBook | This compound | Solid | 1mg, 5mg, 10mg | 1007476-86-9 | Lists various suppliers.[6] |

| HPC Standards | 13C3-2-NP-AHD | Solid | 1x10mg | 1007476-86-9 | Analytical reference standard. |

Experimental Protocols for Nitrofuran Metabolite Analysis

The following protocols are generalized from established methods for the determination of nitrofuran metabolites in food matrices, such as animal tissues and honey.[1][2][3][4][5][6] this compound is introduced as an internal standard during the sample preparation phase to ensure accurate quantification.

Sample Preparation and Derivatization

The analysis of nitrofuran metabolites requires the release of protein-bound residues followed by derivatization to improve chromatographic retention and mass spectrometric detection.

a. Hydrolysis:

-

Homogenize 1-2 grams of the sample tissue (e.g., muscle, liver, honey).

-

Add an appropriate volume of hydrochloric acid (e.g., 0.1 M to 1 M HCl) to the homogenized sample.[2][5]

-

Spike the sample with a known concentration of the internal standard solution, such as this compound in acetonitrile.

-

Incubate the mixture to facilitate the release of bound metabolites. Incubation conditions can vary, for example, overnight at 37°C or for a shorter duration at a higher temperature (e.g., 4 hours at 55°C).[2]

b. Derivatization:

-

Following hydrolysis, add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO) to the sample.[7]

-

Incubate the mixture to allow for the derivatization of the released AHD (and other nitrofuran metabolites) to their respective 2-nitrophenyl derivatives.[3][7]

c. Extraction:

-

Neutralize the sample to approximately pH 7 using a suitable buffer (e.g., dipotassium hydrogen orthophosphate solution).[3]

-

Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate to isolate the derivatized analytes.[2][6]

-

Alternatively, solid-phase extraction (SPE) can be employed for cleanup and concentration of the analytes.[8][3]

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol:water) for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of nitrofuran metabolites.[3]

-

Mobile Phase: A gradient elution with a mixture of water (often with additives like ammonium formate) and an organic solvent such as methanol or acetonitrile is typically employed.[3][5]

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.[5]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[5]

b. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions for both the analyte (2-NP-AHD) and the internal standard (this compound).

Visualizations

The following diagrams illustrate the typical experimental workflow for the analysis of nitrofuran metabolites.

Caption: General experimental workflow for nitrofuran metabolite analysis.

Caption: Logical flow of the analytical method for nitrofuran residue quantification.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. scielo.br [scielo.br]

- 3. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. waters.com [waters.com]

Technical Guide: 2-NP-Ahd-13C3 for the Analysis of Nitrofuran Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-NP-Ahd-13C3, a critical internal standard for the detection of nitrofuran antibiotic residues in food products. It covers safety and handling procedures, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and relevant quantitative data.

Introduction to this compound

This compound is the 13C isotopically labeled form of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD). It serves as an internal standard in isotope dilution mass spectrometry for the quantification of 1-aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic nitrofurantoin.[1] The use of nitrofurans in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of their residues.[2] Analytical methods for monitoring these residues rely on the detection of their stable metabolites, which can remain bound to tissues for an extended period.[2] this compound is essential for achieving accurate and reliable quantification of AHD in various food matrices, such as meat, seafood, and eggs.[3][4][5]

Safety Data and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of available safety data.

2.1. Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Skin Irritation (Category 2) [6]

-

Eye Irritation (Category 2) [6]

-

Skin Sensitisation (Category 1) [6]

2.2. Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

| Precautionary Statement | Description |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

2.3. Storage and Stability

| Parameter | Recommendation |

| Storage Temperature | 2-8°C |

| Physical Form | Crystalline solid |

| Incompatible Materials | Strong oxidizing agents |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₄O₄ (with 3 ¹³C atoms) |

| Molar Mass | Approximately 251.17 g/mol |

| CAS Number | 1007476-86-9 |

| Appearance | White crystalline solid |

| Melting Point | 221-223 °C (with decomposition)[7] |

| Solubility | No data available in water.[7] Often dissolved in organic solvents like acetonitrile for analytical use. |

Experimental Protocol: Determination of AHD in Food Samples using this compound and LC-MS/MS

The following is a generalized, yet detailed, experimental protocol for the analysis of the nitrofurantoin metabolite AHD in food matrices using this compound as an internal standard. This protocol is a composite of methodologies described in various scientific publications.

4.1. Principle

The method involves the acid-catalyzed hydrolysis of protein-bound AHD from the sample matrix. The released AHD is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily ionizable 2-NP-AHD. The isotopically labeled internal standard, this compound, is added at the beginning of the procedure to correct for matrix effects and variations in sample preparation and instrument response. The derivatized analyte and internal standard are then extracted, purified, and analyzed by LC-MS/MS.

4.2. Materials and Reagents

-

This compound solution (concentration as required)

-

2-Nitrobenzaldehyde (2-NBA) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Methanol

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

4.3. Sample Preparation and Extraction

-

Homogenization: Homogenize the food sample (e.g., muscle tissue, shrimp, egg) to a uniform consistency.

-

Spiking: Weigh a precise amount of the homogenized sample (typically 1-5 g) into a centrifuge tube. Add a known amount of the this compound internal standard solution.

-

Hydrolysis and Derivatization:

-

Add a solution of hydrochloric acid to the sample.

-

Add the 2-nitrobenzaldehyde derivatizing agent.

-

Incubate the mixture, often overnight (approximately 16 hours) at 37°C, to allow for the release of bound AHD and its simultaneous derivatization to 2-NP-AHD.

-

-

Neutralization: After incubation, cool the sample and adjust the pH to approximately 7 with a suitable base (e.g., NaOH or K₂HPO₄).

-

Liquid-Liquid Extraction (LLE):

-

Add ethyl acetate to the sample, vortex thoroughly, and centrifuge to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process for a second time to ensure complete recovery.

-

-

Washing: Wash the combined ethyl acetate extracts with hexane to remove excess 2-NBA.

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

-

Chromatographic Separation: Perform separation using a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both 2-NP-AHD and the internal standard this compound.

4.5. Quantification

Quantify the amount of AHD in the sample by comparing the peak area ratio of the native 2-NP-AHD to the isotopically labeled internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Performance Data

The following table summarizes typical performance data for the analytical method described above, as reported in various studies.

| Parameter | Typical Value | Matrix |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | Various |

| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/kg | Various |

| Recovery | 85% - 110% | Various |

| Precision (RSD) | < 15% | Various |

Note: These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of AHD using this compound.

Caption: Analytical workflow for AHD determination.

Signaling Pathways and Logical Relationships

Given that this compound is an analytical standard, there are no known biological signaling pathways in which it is directly involved. Its utility is based on its chemical and physical similarity to the derivatized analyte, 2-NP-AHD, allowing for accurate quantification in complex matrices.

The logical relationship in its application is based on the principle of isotope dilution analysis, as illustrated in the following diagram.

Caption: Principle of isotope dilution analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable monitoring of nitrofurantoin abuse in food production. Its use as an internal standard in LC-MS/MS methods allows for the sensitive and specific quantification of the AHD metabolite, ensuring food safety and compliance with regulatory standards. Adherence to proper safety and handling protocols is essential when working with this compound. The experimental workflow outlined in this guide provides a robust framework for researchers and analytical scientists involved in food safety testing and drug residue analysis.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. European Union reference laboratory antimicrobial and dye residues in food | EURL [sitesv2.anses.fr]

- 4. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. European Union Reference Laboratories - Food Safety - European Commission [food.ec.europa.eu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

An In-depth Technical Guide to Nitrofuran Antibiotics and Their Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a 5-nitrofuran ring.[1][2] First introduced in the 1940s, they have been utilized in both human and veterinary medicine to treat a variety of bacterial and protozoan infections.[1] However, concerns over their potential carcinogenicity have led to a ban on their use in food-producing animals in many regions, including the European Union.[3][4] This guide provides a comprehensive technical overview of nitrofuran antibiotics, their mechanism of action, metabolic fate, and the analytical methodologies employed for their detection.

Core Concepts of Nitrofuran Antibiotics

Mechanism of Action

Nitrofuran antibiotics are prodrugs, meaning they are inactive until metabolized within the target bacterial cell.[5] The activation process is a key feature of their antibacterial activity. Bacterial nitroreductases reduce the 5-nitro group on the furan ring, leading to the formation of highly reactive electrophilic intermediates.[6][7][8] These reactive metabolites are non-specific in their targets and disrupt multiple vital cellular processes, including:

-

DNA and RNA damage: The reactive intermediates can directly damage bacterial DNA and RNA, inhibiting replication and transcription.[6][7][8]

-

Protein synthesis inhibition: They can attack ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[8]

-

Interference with metabolic pathways: The intermediates can inhibit enzymes involved in crucial metabolic pathways such as the citric acid cycle and pyruvate metabolism.[6][9]

This multi-targeted approach is a significant advantage of nitrofurans, as it makes the development of bacterial resistance more difficult compared to antibiotics with a single, specific target.[1][6]

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofuran - Wikipedia [en.wikipedia.org]

- 3. vliz.be [vliz.be]

- 4. agilent.com [agilent.com]

- 5. journals.asm.org [journals.asm.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

The Regulatory Imperative of Monitoring Nitrofuran Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regulatory significance surrounding the monitoring of nitrofuran residues in food products. Nitrofurans, a class of broad-spectrum synthetic antibiotics, have been prohibited for use in food-producing animals in numerous countries due to significant public health concerns. This document outlines the toxicological risks, metabolic pathways, international regulatory standards, and detailed analytical methodologies for the detection of these banned substances.

The Regulatory Landscape and Rationale for Banning Nitrofurans

The use of nitrofurans, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, in food-producing animals has been widely banned by regulatory bodies such as the European Union (EU), the U.S. Food and Drug Administration (FDA), and authorities in China and Japan.[1] The primary driver for this prohibition is the substantial evidence of their carcinogenic and mutagenic properties.[2][3]

Toxicological studies have demonstrated that nitrofurans and their metabolites can induce tumor formation in laboratory animals.[4][5] The genotoxic mechanism of nitrofurans involves their metabolic reduction into reactive intermediates.[6] These reactive species can bind to cellular macromolecules, including DNA, leading to DNA damage and mutations, which can initiate carcinogenesis.[7][8][9] The International Agency for Research on Cancer (IARC) has evaluated certain nitrofurans, and while evidence in humans is limited, the findings in experimental animals have been sufficient to warrant stringent regulatory action.

Due to these health risks, regulatory authorities have adopted a zero-tolerance policy for nitrofuran residues in food products of animal origin.[10]

Metabolism of Nitrofurans and the Formation of Stable Metabolites

A key challenge in monitoring nitrofuran use is the rapid metabolism of the parent compounds in animals. The parent drugs have very short half-lives and are quickly broken down.[2][3] However, their metabolites can bind to tissue proteins, forming stable, long-lasting residues.[9] These tissue-bound metabolites are the primary targets for regulatory monitoring as they serve as reliable markers of illegal nitrofuran use.

The four principal nitrofuran parent drugs and their corresponding stable, tissue-bound metabolites are:

-

Furazolidone metabolizes to 3-amino-2-oxazolidinone (AOZ)

-

Furaltadone metabolizes to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

Nitrofurantoin metabolizes to 1-aminohydantoin (AHD)

-

Nitrofurazone metabolizes to Semicarbazide (SEM)

The persistence of these metabolites in edible tissues like muscle and liver makes their detection a crucial aspect of food safety surveillance programs.[9]

Below is a diagram illustrating the metabolic pathway of parent nitrofurans to their tissue-bound metabolites.

International Regulatory Limits for Nitrofuran Residues

To ensure the effectiveness of the ban and to harmonize testing across different regions, regulatory bodies have established performance limits for the detection of nitrofuran metabolites. In the European Union, the Minimum Required Performance Limit (MRPL) was initially set at 1.0 µg/kg for each of the four main metabolites.[2] This has since been replaced by a Reference Point for Action (RPA) of 0.5 µg/kg for each metabolite, which came into effect in late 2022.[1][11][12] Any food product of animal origin found to have nitrofuran metabolite concentrations at or above this RPA is considered non-compliant and is not permitted to enter the food chain.[11]

The following table summarizes the regulatory limits for nitrofuran metabolites in major international markets.

| Regulatory Body | Region/Country | Analyte | Matrix | Regulatory Limit (µg/kg) | Reference |

| European Commission | European Union | AOZ, AMOZ, AHD, SEM, DNSH | Food of animal origin | 0.5 (RPA) | --INVALID-LINK-- |

| U.S. FDA | United States | Furazolidone, Nitrofurazone | Food of animal origin | Prohibited (Zero Tolerance) | --INVALID-LINK-- |

| MHLW | Japan | Not specified individually | All foods | Uniform limit of 0.01 ppm (10 µg/kg) for unlisted substances | --INVALID-LINK-- |

| NHC & SAMR | China | AOZ, AMOZ, AHD, SEM | Animal-derived food | Not permitted to be detected | --INVALID-LINK-- |

Analytical Methodology for Nitrofuran Residue Detection

The standard analytical approach for the detection and quantification of nitrofuran metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting residues at the low levels required by regulations.

Experimental Protocol: LC-MS/MS Analysis of Nitrofuran Metabolites

This protocol provides a representative method for the determination of AOZ, AMOZ, AHD, and SEM in animal tissues.

4.1.1. Sample Preparation

-

Homogenization: Weigh 2 grams of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Hydrolysis: Add 8 mL of 0.2 M hydrochloric acid to the sample. This step is crucial for releasing the tissue-bound metabolites.

-

Internal Standard Spiking: Add an internal standard solution containing isotopically labeled analogues of each metabolite (e.g., AOZ-d4, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂) to the sample.

-

Derivatization: Add 100 µL of 0.1 M 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO or methanol). The 2-NBA reacts with the primary amine group of the metabolites, forming stable derivatives with improved chromatographic and mass spectrometric properties.

-

Incubation: Vortex the sample and incubate it overnight (approximately 16 hours) at 37°C with gentle shaking to ensure complete hydrolysis and derivatization.

-

Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7.5 using a potassium phosphate buffer and sodium hydroxide solution.

-

Liquid-Liquid Extraction (LLE): Add 8 mL of ethyl acetate, vortex vigorously for 5 minutes, and centrifuge. Collect the upper ethyl acetate layer. Repeat the extraction process.

-

Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of a water/methanol mixture.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each derivatized metabolite and its corresponding internal standard.

-

The following table provides example MRM transitions for the 2-NBA derivatives of the nitrofuran metabolites.

| Analyte (2-NBA derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| NP-AOZ | 236.1 | 134.1 | 104.1 |

| NP-AMOZ | 335.1 | 291.1 | 262.1 |

| NP-AHD | 249.1 | 134.1 | 206.1 |

| NP-SEM | 209.1 | 134.1 | 166.1 |

The following diagram illustrates the analytical workflow for nitrofuran residue testing.

Genotoxicity and Carcinogenicity Signaling

The genotoxic and carcinogenic effects of nitrofurans are initiated by the reductive activation of their nitro group by cellular reductases. This process generates a series of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen species (ROS). These reactive molecules can interact with and damage cellular macromolecules.

The key events in the toxicological pathway include:

-

Reductive Activation: The nitro group of the nitrofuran molecule is reduced by cellular enzymes, such as nitroreductases.

-

Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive electrophilic species.

-

Macromolecular Adduct Formation: The reactive intermediates can covalently bind to cellular nucleophiles, including DNA, RNA, and proteins, forming adducts.

-

DNA Damage: DNA adducts can lead to mutations, strand breaks, and chromosomal aberrations.

-

Oxidative Stress: The generation of ROS can induce oxidative stress, further damaging cellular components.

-

Initiation of Carcinogenesis: The accumulation of genetic damage can lead to the initiation and promotion of cancer.

The diagram below outlines the proposed signaling pathway for nitrofuran-induced genotoxicity.

Conclusion

The monitoring of nitrofuran residues is of paramount regulatory significance due to the proven carcinogenic and mutagenic risks they pose to human health. The ban on their use in food-producing animals necessitates robust and sensitive analytical methods to ensure the safety of the food supply. The detection of their stable, tissue-bound metabolites by LC-MS/MS is the cornerstone of regulatory surveillance. A thorough understanding of the toxicology, metabolism, and analytical chemistry of nitrofurans is essential for researchers, scientists, and drug development professionals to navigate the complex regulatory landscape and to contribute to the global effort of ensuring food safety.

References

- 1. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrofuran, Malachite Green and Canned Pork Products [cfs.gov.hk]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 7. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sitesv2.anses.fr [sitesv2.anses.fr]

- 10. euchinasafe.eu [euchinasafe.eu]

- 11. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]

- 12. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-NP-Ahd in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-p-azido-L-phenylalanine (2-NP-Ahd), a derivatized metabolite of the nitrofuran antibiotic nitrofurantoin. To ensure high accuracy and precision, a stable isotope-labeled internal standard, 2-NP-Ahd-13C3, is employed. This method is applicable to researchers, scientists, and drug development professionals involved in drug metabolism studies, food safety testing, and pharmacokinetic analysis. The protocol details sample preparation from a biological matrix, chromatographic separation, and mass spectrometric detection.

Introduction

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in veterinary medicine. However, due to concerns over their potential carcinogenicity, their use in food-producing animals has been banned in many countries. Regulatory monitoring of nitrofuran residues in food products of animal origin is therefore crucial. The parent nitrofuran drugs are rapidly metabolized, and their residues become covalently bound to tissue proteins. Analysis of these bound residues is performed by measuring their stable metabolites after a chemical release and derivatization process.

1-aminohydantoin (AHD) is the tissue-bound metabolite of nitrofurantoin. For enhanced detection by LC-MS/MS, AHD is derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-((2-nitrophenyl)methylene)-hydantoin (2-NP-Ahd).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent LC-MS/MS analysis of 2-NP-Ahd using this compound as the internal standard.

Experimental

Materials and Reagents

-

2-NP-Ahd analytical standard

-

This compound internal standard solution (e.g., in acetonitrile)[5][6]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Hydrochloric acid (HCl)

-

2-nitrobenzaldehyde (2-NBA)

-

Ethyl acetate

-

Hexane

-

Phosphate buffer

-

Sodium hydroxide (NaOH)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A generic procedure for animal tissue (e.g., muscle) is described below. This may need to be adapted for other biological matrices.

-

Homogenization: Weigh 1 g of the tissue sample into a polypropylene centrifuge tube.

-

Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the sample.

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.2 M HCl to the sample.[1]

-

Add 50 µL of 0.1 M 2-nitrobenzaldehyde (in a suitable solvent like DMSO or methanol).[1]

-

Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle shaking. This step both hydrolyzes the protein-bound metabolites and derivatizes the released AHD to 2-NP-Ahd.[1]

-

-

pH Adjustment: After incubation, cool the sample to room temperature. Adjust the pH to approximately 7 by adding NaOH and phosphate buffer.[1]

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

-

Clean-up (optional but recommended): For cleaner samples, a solid-phase extraction (SPE) step can be implemented after reconstitution.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-